Synthetic Yield Comparison: 77% Isolated Yield for Condensation of 2,5-Dichloropyridine-4-carbaldehyde with N-Methyl-1,2-phenylenediamine
A published synthetic route for CAS 1269771‑37‑0 achieves an isolated yield of approximately 77% via condensation of 2,5‑dichloropyridine‑4‑carbaldehyde with N‑methyl‑1,2‑phenylenediamine . When benchmarked against the typical 45–65% yields reported for analogous condensations yielding non‑chlorinated 2‑(pyridin‑4‑yl)‑1H‑benzimidazoles in the PKN2 inhibitor series, this represents a ≥12 percentage‑point yield advantage [1]. The improved yield is mechanistically plausible due to the electron‑withdrawing effect of the two chloro substituents, which increases the electrophilicity of the aldehyde carbonyl and facilitates cyclodehydration.
| Evidence Dimension | Isolated synthetic yield (condensation/cyclodehydration step) |
|---|---|
| Target Compound Data | Approximately 77% |
| Comparator Or Baseline | Non‑chlorinated 2‑(pyridin‑4‑yl)‑1H‑benzimidazole analogs: 45–65% yield (PKN2 series) |
| Quantified Difference | ≥12 percentage‑point absolute yield improvement |
| Conditions | 2,5‑Dichloropyridine‑4‑carbaldehyde + N‑methyl‑1,2‑phenylenediamine; condensation conditions (details proprietary to cited synthesis route) vs. analogous aldehyde/mono‑amine condensations reported in Bioorg. Med. Chem. Lett. 2020 |
Why This Matters
Higher synthetic yield directly reduces cost‑per‑gram for procurement and lowers the barrier to scale‑up for medicinal chemistry campaigns, making this particular dichloro‑N‑methyl scaffold more economically attractive than non‑chlorinated alternatives that suffer from lower cyclization efficiency.
- [1] Scott, F. et al. Development of 2‑(4‑pyridyl)‑benzimidazoles as PKN2 chemical tools to probe cancer. Bioorg. Med. Chem. Lett. 2020, 30, 127040. (Yields for non‑chlorinated analogs extracted from experimental section.) View Source
